Gadolinium trinitrate hydrate

Description

Significance of Lanthanide(III) Nitrates in Coordination Chemistry

Lanthanide(III) nitrates are of considerable importance in the field of coordination chemistry. Initially, the coordination chemistry of lanthanides was primarily focused on ligands with strong oxygen donor atoms. usp.ac.fj However, the development of new complexing agents has broadened the scope to include a diverse range of ligands. usp.ac.fj Lanthanide nitrates are frequently used as starting materials for the synthesis of these coordination complexes.

A key aspect of their significance lies in the coordination behavior of the nitrate (B79036) anion itself. The nitrate ion can act as a ligand, binding to the metal ion in either a monodentate (coordinating through one oxygen atom) or a bidentate (coordinating through two oxygen atoms) fashion. acs.orgnih.gov This versatility allows for the formation of complexes with varied geometries and coordination numbers. For instance, studies on lanthanum(III) nitrate in different solvent mixtures have shown that the coordination environment of the lanthanide ion can adapt, with nitrate anions competing with solvent molecules to bind to the metal center. acs.orgnih.gov This adaptability is crucial for designing and controlling the structure of the final complex. Furthermore, lanthanide(III) nitrates are instrumental in synthesizing complexes with specific properties, such as those used in medical imaging and luminescent materials. scispace.com

Overview of Gadolinium(III) Chemistry and its Research Significance

Gadolinium (Gd) is a rare-earth element with the atomic number 64. wikipedia.org Its trivalent cation, Gd(III), is the most common and stable oxidation state in compounds. The research significance of gadolinium(III) is largely dictated by its unique electronic structure and resulting magnetic properties. numberanalytics.comunica.it

The electron configuration of Gd(III) is [Xe] 4f⁷. This half-filled f-shell, with seven unpaired electrons, endows gadolinium and its compounds with a large magnetic moment and makes them highly paramagnetic at temperatures above 20°C. numberanalytics.comwikipedia.orgunica.it This strong paramagnetism is a cornerstone of its most prominent application: as a contrast agent in magnetic resonance imaging (MRI). nih.govmri-q.com Gd(III)-based contrast agents work by shortening the relaxation times of water protons in their vicinity, which enhances the signal intensity in MRI scans. samaterials.commri-q.com

Like other lanthanides, gadolinium(III) ions typically form complexes with high coordination numbers. wikipedia.orgunica.it They readily combine with various elements and ligands to form Gd(III) derivatives. wikipedia.org The chemistry of Gd(III) involves forming stable chelates with ligands like polyaminocarboxylates (e.g., DOTA) to create functional molecules for medical and research applications. wikipedia.orgnih.gov The fundamental interest in Gd(III) chemistry is driven by the need to understand and improve the stability and efficacy of these complexes for various technological uses. numberanalytics.comscispace.com

Academic Relevance of Gadolinium Trinitrate Hydrate (B1144303) in Materials Science and Fundamental Studies

Gadolinium trinitrate hydrate, often in its hexahydrate form (Gd(NO₃)₃·6H₂O), is a versatile and widely used precursor in materials science and for fundamental chemical studies. sigmaaldrich.com Its high solubility in water makes it an excellent starting material for synthesizing a variety of gadolinium-containing materials. americanelements.comamericanelements.com

In materials science, its applications are diverse:

Precursor for Nanoparticles: It is a common precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles. sigmaaldrich.comchemicalbook.com These nanoparticles have potential uses in fields such as biomedical imaging and photocatalysis. sigmaaldrich.com

Dopant for Advanced Materials: this compound is used as a dopant to modify the properties of other materials. For example, it can be used to prepare Zinc Oxide (ZnO) nanoparticles with enhanced room-temperature ferromagnetism. sigmaaldrich.com

Ceramics and Glasses: The compound serves as a raw material in the production of specialty glasses and ceramics. sigmaaldrich.comsamaterials.com A notable application is in the preparation of ceria (CeO₂)-based ceramic electrolytes for intermediate temperature solid-oxide fuel cells (IT-SOFCs). sigmaaldrich.com

Phosphor Synthesis: It is a key ingredient for synthesizing phosphors used in lighting applications. sigmaaldrich.comsamaterials.com For instance, it is used to prepare Eu³⁺-activated KGd₂F₇ red-emitting nanoparticles for white light-emitting diodes and Er³⁺-activated GdAlO₃ phosphors that produce green light. sigmaaldrich.com

From a fundamental perspective, this compound is used in coordination chemistry to study the formation and structure of new complexes. For example, the crystal structure of tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O, has been characterized to understand the coordination environment of the Gd(III) ion. researchgate.net It is also used to synthesize novel coordination compounds with complex organic ligands to investigate their stereochemistry and thermal stability. usp.ac.fj

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Linear Formula | Gd(NO₃)₃ · xH₂O |

| Molecular Weight (Hexahydrate) | 451.36 g/mol |

| CAS Number (Hexahydrate) | 19598-90-4 |

| Appearance | White crystals or crystalline powder |

| Solubility | Highly soluble in water |

Data sourced from references sigmaaldrich.comchemicalbook.com.

Research Applications of this compound

| Application Area | Specific Use | Resulting Material/Product |

| Nanomaterials | Precursor | Gadolinium oxide (Gd₂O₃) nanoparticles sigmaaldrich.comchemicalbook.com |

| Functional Materials | Dopant | Ferromagnetic Zinc Oxide (ZnO) nanoparticles sigmaaldrich.com |

| Energy | Precursor | Ceria (CeO₂)-based ceramic electrolytes sigmaaldrich.com |

| Optoelectronics | Raw Material | Red-emitting (KGd₂F₇:Eu³⁺) and green-emitting (GdAlO₃:Er³⁺) phosphors sigmaaldrich.com |

| Nuclear | Neutron Poison | Used in heavy water nuclear reactors samaterials.comfishersci.ca |

Structure

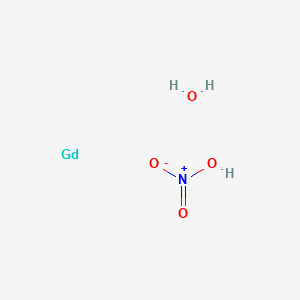

2D Structure

Properties

IUPAC Name |

gadolinium;nitric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKHITNFMYQXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Gd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19598-90-4 | |

| Record name | Gadolinium nitrate hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19598-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Gadolinium Trinitrate Hydrate and Derived Complexes

Direct Synthesis Approaches for Hydrated Gadolinium(III) Nitrate (B79036)

The most straightforward method for synthesizing gadolinium trinitrate hydrate (B1144303) involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃). In a typical procedure, a slight excess of gadolinium oxide is dissolved in concentrated nitric acid with heating to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any unreacted oxide, and the subsequent cooling of the filtrate leads to the precipitation of crystalline gadolinium nitrate hydrate prepchem.com. This method is effective for producing the hydrated salt, which serves as a primary source of gadolinium ions for further chemical synthesis prepchem.comwikipedia.org.

The resulting product, gadolinium(III) nitrate hexahydrate, is a white, crystalline solid that is highly soluble in water sigmaaldrich.com. This high solubility is a key property that enables its use in a variety of solution-based synthetic routes prochemonline.com.

Hydro/Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. Gadolinium trinitrate is frequently employed as a precursor in these methods to produce a range of gadolinium-containing materials.

For instance, a new two-dimensional gadolinium(III) coordination polymer was synthesized hydrothermally using gadolinium trinitrate hexahydrate and azobenzene-2,2',3,3'-tetracarboxylic acid nih.gov. Similarly, a simple hydrothermal route, which utilizes gadolinium trinitrate as the gadolinium source, has been demonstrated for the production of one-dimensional gadolinium oxide (Gd₂O₃) nanorods without the need for a catalyst or template ias.ac.in. The process involves the initial formation of gadolinium hydroxide (B78521) (Gd(OH)₃) colloids, which then undergo dehydration to form Gd₂O₃ nanostructures under hydrothermal conditions ias.ac.in. Microwave-hydrothermal treatment of gadolinium salt solutions in the presence of hexamethylenetetramine has also been proposed as an effective method for synthesizing layered gadolinium hydroxo compounds researchgate.net.

Solvothermal synthesis, a similar technique using non-aqueous solvents, is also a common application for gadolinium trinitrate. For example, magnetite nanocrystal clusters have been prepared via a one-pot solvothermal reaction where iron(III) chloride is reduced in a solvent mixture of diethylene glycol and ethylene glycol nih.gov. While this example focuses on iron oxide, the principles of solvothermal synthesis are broadly applicable to the formation of various metal oxide nanoparticles, including those of gadolinium, often starting from nitrate precursors. Gadolinium hydroxide and oxide nanostructures have also been synthesized through the solvothermal decomposition of a gadolinium oleate precursor, which can be initially derived from a gadolinium salt like the nitrate researchgate.net.

Precursor Chemistry and Derivatization Routes

Gadolinium trinitrate hydrate is a fundamental precursor for a vast range of gadolinium compounds due to the reactivity of the Gd³⁺ ion and the labile nature of the nitrate and water ligands. It serves as the starting point for the synthesis of nanomaterials and coordination polymers, where its properties are tailored for specific applications.

Gadolinium trinitrate is a widely used precursor for the synthesis of various gadolinium-based nanomaterials, particularly gadolinium oxide (Gd₂O₃) nanoparticles. These nanoparticles are of significant interest for applications such as contrast agents in magnetic resonance imaging (MRI) nih.govscience.gov.

Different synthetic strategies employ gadolinium trinitrate to control the size, shape, and surface properties of the resulting nanoparticles. For example, gadolinium oxide nanodisks and gadolinium-doped iron oxide nanoparticles have been synthesized through the thermal decomposition of an oleate precursor, which is typically formed from a gadolinium salt like gadolinium trinitrate rsc.org. The polyol method is another technique where a metal precursor, often a nitrate salt, is reduced in a high-boiling point polyol solvent to form nanoparticles researchgate.net. This method allows for the synthesis of gadolinium nanoparticles with controlled characteristics for potential use as MRI contrast agents researchgate.net.

The choice of synthetic method and the reaction parameters can significantly influence the properties of the resulting nanomaterials. For instance, ultrasmall Gd₂O₃ nanoparticles with poor crystallinity can be produced via polyol and DMSO methods, which can be converted to a cubic phase upon thermal treatment nih.gov.

Table 1: Examples of Nanomaterials Synthesized from Gadolinium Trinitrate

| Nanomaterial | Synthesis Method | Key Features | Application |

|---|---|---|---|

| Gadolinium Oxide (Gd₂O₃) Nanorods | Hydrothermal | One-dimensional structure, cubic crystal phase | Potential for advanced contrast agents |

| Gadolinium Oxide (Gd₂O₃) Nanodisks | Thermal Decomposition of Oleate Precursor | Disk-shaped morphology | MRI Contrast Agents |

| Gadolinium-Doped Iron Oxide Nanoparticles | Thermal Decomposition of Oleate Precursor | Spherical or cubic morphology | MRI Contrast Agents |

| Gadolinium Nanoparticles | Polyol Method | Controlled size and shape | MRI Contrast Agents |

| Ultrasmall Gadolinium Oxide (Gd₂O₃) Nanoparticles | Polyol or DMSO Method | Poor initial crystallinity, convertible to cubic phase | MRI Contrast Agents |

Gadolinium trinitrate is a common metal source for the synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs). These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures.

The hydrothermal synthesis of a two-dimensional gadolinium(III) coordination polymer from gadolinium trinitrate hexahydrate and an azobenzene-tetracarboxylic acid ligand demonstrates a typical approach nih.gov. In another example, bimetal-phenolic coordination polymer nanoparticles were synthesized using gadolinium nitrate and ferrous sulphate as metal sources and tannic acid as the organic ligand rsc.org. This method allows for a tunable molar ratio of the two metals, leading to materials with composition-dependent properties for potential theranostic applications rsc.org.

The formation of these coordination polymers relies on the ability of the gadolinium ion from the nitrate salt to coordinate with the functional groups of the organic linkers, leading to the self-assembly of the extended network structure.

Template-Assisted Synthesis of Gadolinium(III) Macrocyclic and Supramolecular Complexes

Template-assisted synthesis is a sophisticated strategy to create complex molecular architectures with high selectivity. In the context of gadolinium chemistry, this can involve the use of a template to direct the formation of a specific macrocyclic or supramolecular structure.

A relevant example of template-assisted synthesis is the preparation of ion-imprinted polymers (IIPs). In this technique, a template ion (in this case, Gd³⁺) is used to create specific recognition sites within a polymer matrix nih.gov. The process typically involves the self-assembly of functional monomers around the template ion, followed by polymerization with a crosslinker. Subsequent removal of the template ion leaves behind cavities that are complementary in size and shape, allowing for the selective rebinding of the target ion nih.govmdpi.com. Gadolinium-imprinted divinylbenzene-based copolymers have been synthesized using this approach, demonstrating the ability to selectively extract rare earth elements nih.govresearchgate.netacs.org.

Another strategy that can be considered a form of template-assisted synthesis is the "ship-in-a-bottle" approach, where smaller molecules are encapsulated within a larger host, such as a metal-organic framework, and then assembled into a larger structure that is trapped within the host's pores nih.gov. While the specific example cited involves encapsulating a drug in a nanoMOF, the principle can be extended to the synthesis of complex gadolinium species within a confined space.

The synthesis of macrocyclic gadolinium complexes, which are important as stable MRI contrast agents, often involves multi-step procedures where a pre-formed macrocyclic ligand is complexed with a gadolinium salt nih.govresearchgate.netresearchgate.netnih.gov. While not always a direct template-assisted synthesis in the traditional sense, the macrocycle itself acts as a pre-organized template for the gadolinium ion.

Solution-Based Reaction Systems for Gadolinium(III) Complexation

The high solubility of this compound makes it an ideal precursor for a wide range of solution-based complexation reactions. In these systems, the gadolinium ion, Gd³⁺, readily reacts with various organic ligands to form stable complexes.

The synthesis of gadolinium complexes with simple organic acids like oxalic, glycolic, and malic acid is achieved by reacting aqueous solutions of gadolinium trinitrate with the respective acids jmaterenvironsci.com. Similarly, new coordination compounds of gadolinium have been synthesized by reacting aqueous solutions of gadolinium nitrate with β-diketones chemrxiv.org. The pH of the solution is often a critical parameter in these reactions, influencing the speciation of the ligand and the final structure of the complex chemrxiv.org.

The formation of gadolinium complexes with more complex ligands, such as those used in MRI contrast agents, also typically starts from a gadolinium salt like the nitrate or chloride mri-q.comrsc.orgnih.govresearchgate.net. For example, gadolinium complexes with N-alkyl-N-methylglucamine surfactants have been synthesized and incorporated into liposomes for potential use as MRI contrast agents. The interaction of gadolinium nitrate with urea (B33335) in aqueous solution has been shown to produce coordination compounds with varying structures depending on the stoichiometry of the reactants finechem-mirea.rufinechem-mirea.ru. Furthermore, gadolinium trinitrate has been used in the formation of citrate complexes in aqueous solutions, where the resulting complexes exhibit interesting relaxivity properties nih.gov.

The complexation of gadolinium trinitrate with extracts from medicinal plants has also been explored as a green synthesis route for gadolinium complexes umsha.ac.ir. These examples highlight the versatility of gadolinium trinitrate in solution-based synthesis, enabling the creation of a diverse range of gadolinium complexes with tailored properties.

Table 2: Summary of Solution-Based Complexation Reactions with Gadolinium Trinitrate

| Ligand Type | Resulting Complex/Compound | Key Reaction Conditions |

|---|---|---|

| Simple Organic Acids (Oxalic, Glycolic, Malic) | Gadolinium-carboxylate complexes | Aqueous solution |

| β-Diketones | Gadolinium-β-diketonate complexes | Aqueous solution, pH control |

| Urea | Gadolinium-urea coordination compounds | Aqueous solution, controlled stoichiometry |

| Citric Acid | Gadolinium-citrate complexes | Aqueous solution |

| Medicinal Plant Extracts | Gadolinium-phytochemical complexes | Aqueous solution |

| N-alkyl-N-methylglucamine surfactants | Gadolinium-surfactant complexes | Solution synthesis |

Structural Characterization and Crystal Engineering of Gadolinium Trinitrate Hydrate Systems

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is an indispensable technique for the characterization of crystalline materials, providing detailed information about the atomic arrangement within a crystal lattice. mdpi.com It is a primary method for distinguishing between different crystalline forms, such as polymorphs and pseudo-polymorphs (e.g., hydrates). rigaku.comrigaku.com

Single-crystal X-ray diffraction is a powerful analytical method that offers precise details regarding the internal lattice of crystalline substances. carleton.edu It allows for the accurate determination of unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal structure. carleton.edu

A key example is the structural elucidation of tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O. researchgate.net Single-crystal XRD analysis revealed that its structure consists of [Gd(NO₃)₃(H₂O)₄] units, with the fifth water molecule present as crystal water, linking the units. researchgate.net The study determined that this compound crystallizes in the triclinic space group Pī. researchgate.net

Other complex gadolinium nitrate (B79036) systems have also been precisely characterized using this technique. For instance, the structures of coordination compounds involving organic ligands, such as [Gd(H₂O)₂(Ur)₂(NO₃)₃] (where Ur is urea) and the heterometallic complex [Cu(salbn)Gd(NO₃)₃·H₂O], were determined through single-crystal X-ray diffraction analysis. researchgate.netumich.edufinechem-mirea.ru

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī (No. 2) |

| a (Å) | 6.692(1) |

| b (Å) | 9.588(2) |

| c (Å) | 10.622(2) |

| α (°) | 63.70(1) |

| β (°) | 84.68(1) |

| γ (°) | 76.19(1) |

| Volume (ų) | 593.3 |

| Z | 2 |

Powder X-ray diffraction (PXRD) is a fundamental technique used for the identification of crystalline phases and the assessment of sample purity. mdpi.comresearchgate.net By comparing the diffraction pattern of a sample to reference patterns, one can identify the specific crystalline form, including different hydrates, and detect the presence of any crystalline impurities. rigaku.com

PXRD is routinely employed in the synthesis of new gadolinium nitrate coordination compounds to confirm the formation of the desired crystalline phase and to ensure its purity. researchgate.netfinechem-mirea.ru The technique is also effective in monitoring phase transformations that occur due to external factors like temperature. rigaku.com For example, the thermal decomposition of gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) has been studied using PXRD, which allowed for the identification of intermediate products such as gadolinium oxynitrate (GdO(NO₃)) and the final product, gadolinium oxide (Gd₂O₃), at different temperatures. tandfonline.com

Coordination Environment and Geometry of the Gadolinium(III) Center

The trivalent gadolinium ion (Gd³⁺) is classified as a "hard" acid, showing a preference for binding with "hard" donor atoms, particularly negatively charged oxygen atoms. nih.gov Its large size allows for high and variable coordination numbers, leading to a rich and diverse structural chemistry. nih.gov

The gadolinium(III) ion commonly exhibits high coordination numbers (CN), typically ranging from 8 to 10 in its complexes. nih.gov The specific coordination number is influenced by the size, charge, and steric bulk of the surrounding ligands.

Coordination Number 10: A coordination number of 10 is observed in the complex [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the gadolinium center is bonded to ten oxygen atoms from water, urea (B33335), and nitrate ligands. researchgate.netfinechem-mirea.rufinechem-mirea.ru

Coordination Number 9: A nine-coordinate environment is found in the heterometallic complex [Cu(salbn)Gd(NO₃)₃·H₂O]. umich.edu In some systems, a nine-coordinate state can exist in equilibrium with an eight-coordinate state. nih.gov

Coordination Number 8: Eight-coordination is also common for gadolinium(III). nih.govnih.gov An example is the complex cation [Gd(thy)₂(H₂O)₆]³⁺, where the gadolinium ion is coordinated to eight oxygen atoms from two thymine (B56734) ligands and six water molecules. nih.gov

| Compound/Complex Ion | Coordination Number (CN) | Source(s) |

|---|---|---|

| [Gd(H₂O)₂(Ur)₂(NO₃)₃] | 10 | researchgate.netfinechem-mirea.rufinechem-mirea.ru |

| [Cu(salbn)Gd(NO₃)₃·H₂O] | 9 | umich.edu |

| [Gd(thy)₂(H₂O)₆]³⁺ | 8 | nih.gov |

The arrangement of donor atoms around the central Gd(III) ion defines the coordination polyhedron. The geometry of this polyhedron is directly related to the coordination number and is often distorted from an ideal shape due to the varied nature and steric constraints of the ligands.

For a coordination number of 10, as seen in [Gd(H₂O)₂(Ur)₂(NO₃)₃], the coordination polyhedron is described as a distorted pentagonal bipyramid. researchgate.netfinechem-mirea.ru

For a coordination number of 9, the geometry in the [Cu(salbn)Gd(NO₃)₃·H₂O] complex is described as a square antiprism. umich.edu

For a coordination number of 8, common geometries include the square antiprism and the bicapped trigonal prism. nih.govnih.gov The complex [Gd(thy)₂(H₂O)₆]³⁺ adopts a square antiprism geometry with D₄d symmetry. nih.gov

The ligands in gadolinium trinitrate hydrate (B1144303) systems can coordinate to the metal center in several distinct modes.

Nitrate Ligands: The nitrate ion is a versatile ligand that can coordinate to a metal center in either a monodentate fashion (binding through one oxygen atom) or a bidentate chelating fashion (binding through two oxygen atoms). researchgate.netwikipedia.org In many gadolinium nitrate complexes, the nitrate ions act as bidentate ligands. umich.edufinechem-mirea.ru For example, in both [Gd(H₂O)₂(Ur)₂(NO₃)₃] and [Cu(salbn)Gd(NO₃)₃·H₂O], three nitrate groups are coordinated to the gadolinium center in a bidentate manner. umich.edufinechem-mirea.ru

Water Ligands: Water molecules are frequently found in the inner coordination sphere of gadolinium ions in hydrated systems. nih.gov The number of coordinated water molecules varies depending on the other ligands present. For instance, the [Gd(NO₃)₃(H₂O)₄] unit contains four coordinated water molecules, while the [Gd(thy)₂(H₂O)₆]³⁺ cation contains six. researchgate.netnih.gov

Organic Ligands: When organic ligands are present, they compete for coordination sites. In the complex [Gd(H₂O)₂(Ur)₂(NO₃)₃], two urea molecules are coordinated to the gadolinium ion in a monodentate fashion through their oxygen atoms. researchgate.netfinechem-mirea.rufinechem-mirea.ru

Intermolecular Interactions and Supramolecular Architecture

The supramolecular architecture of gadolinium trinitrate hydrate is a complex tapestry governed by a hierarchy of intermolecular forces. The primary interactions are the ion-dipole forces between the Gd(III) cation and the oxygen atoms of both the nitrate anions and the water molecules. These strong coordination bonds define the primary geometry of the complex. However, the assembly of these individual complex units into a stable, three-dimensional crystalline solid is directed by a sophisticated network of weaker, non-covalent interactions.

The crystal structure of gadolinium trinitrate hydrates is extensively stabilized by intricate networks of hydrogen bonds. In the well-characterized compound tetraaquatris(nitrato-κ²O,O′)gadolinium(III) dihydrate, [Gd(NO₃)₃(H₂O)₄]·2H₂O, both the four coordinated water molecules and the two lattice water molecules act as hydrogen bond donors. nih.gov The acceptors for these hydrogen bonds are the oxygen atoms of the nitrate groups and the oxygen atoms of adjacent water molecules.

Table 1: Selected Gd—O Bond Distances in [Gd(NO₃)₃(H₂O)₄]·2H₂O nih.gov

| Bond Type | Atom Pair | Distance (Å) |

|---|---|---|

| Coordinated Water | Gd—O10 | 2.364 (3) |

| Coordinated Water | Gd—O11 | 2.398 (2) |

| Coordinated Water | Gd—O12 | 2.384 (3) |

| Coordinated Water | Gd—O13 | 2.398 (2) |

| Coordinated Nitrate | Gd—O(Nitrate) | 2.494 (3) – 2.754 (2) |

This interactive table displays the range of distances between the central Gadolinium (III) ion and the oxygen atoms of its coordinated water and nitrate ligands.

The influence of these water molecules can be understood through several mechanisms. Firstly, they fill voids within the crystal lattice, leading to more efficient packing and increased crystal density. Secondly, by acting as both hydrogen bond donors and acceptors, they satisfy the coordination potential of the nitrate and aqua ligands on adjacent complexes, creating a more stable, lower-energy structure. The precise number of lattice water molecules can lead to different hydrated forms, such as the dihydrate ([Gd(NO₃)₃(H₂O)₄]·2H₂O) and the monohydrate ([Gd(NO₃)₃(H₂O)₄]·H₂O), each with a unique packing arrangement and stability profile. nih.gov The hydrogen bonding provided by lattice water is thus a key determinant in the selection of a specific crystalline phase.

This compound serves as an essential precursor and building block in the synthesis of gadolinium-based coordination polymers (CPs) or metal-organic frameworks (MOFs). In this context, the [Gd(NO₃)₃(H₂O)ₓ] unit acts as a structural node. During synthesis, the relatively labile water and nitrate ligands can be partially or fully substituted by stronger-binding organic linker molecules.

The assembly process involves the linking of these Gd(III) nodes by multitopic organic ligands, extending the structure into one, two, or three dimensions. The coordination number and preferred geometry of the gadolinium ion (often high, e.g., 10 in the hydrate) influence the topology of the resulting network. nih.gov For instance, when gadolinium nitrate is reacted with polytopic carboxylate or polypyridyl ligands, the Gd(III) ions can be linked into chains, layers, or more complex frameworks. rsc.org The nitrate ions themselves can remain coordinated, acting as ancillary ligands that modulate the dimensionality and properties of the polymer, or they can be displaced and act as charge-balancing counter-ions within the framework's pores.

Isostructural and Morphotropic Series Studies with Other Lanthanide(III) Nitrates

The chemistry of this compound is best understood within the context of the entire lanthanide series. Due to the lanthanide contraction—the steady decrease in ionic radii from Lanthanum (La) to Lutetium (Lu)—the hydrated nitrates of the lanthanides often form isostructural series, where different lanthanide ions can be substituted into the same crystal structure without significant changes to the lattice parameters. nih.gov For example, the compound [Gd(NO₃)₃(H₂O)₄]·2H₂O is isostructural with analogous compounds of Terbium (Tb), Dysprosium (Dy), Samarium (Sm), Europium (Eu), and Neodymium (Nd). nih.gov

However, the lanthanide contraction also induces morphotropic changes across the series. As the central metal ion becomes smaller and more polarizing, the coordination environment is altered to relieve steric strain. This can manifest as a change in the coordination number, a shift in the hydration state (number of water molecules), or a change in the coordination mode of the nitrate anions from bidentate to monodentate. nih.govbath.ac.uk For instance, while mid-series lanthanides like Gd(III) readily accommodate a coordination number of 10 with three bidentate nitrates and four water molecules, the smaller, later lanthanides may favor lower coordination numbers. ornl.govfinechem-mirea.ru This trend is a key principle in the rational design of lanthanide-based materials and separation processes. nih.gov

Table 2: Average Coordination Numbers and Ln-O Bond Distances Across the Lanthanide Series ornl.gov

| Lanthanide (Ln) | Average C.N. (Nitrate) | Avg. Ln-O(Nitrate) (Å) | Average C.N. (Water) | Avg. Ln-O(Water) (Å) |

|---|---|---|---|---|

| La | 10.15 | 2.63 | 9.07 | 2.56 |

| Gd | - | ~2.50 | - | ~2.40 |

| Lu | 8.84 | 2.41 | 8.21 | 2.32 |

This interactive table shows the trend of decreasing coordination number (C.N.) and bond distance across the lanthanide series due to lanthanide contraction. Data for Gd is estimated based on series trends.

Spectroscopic Probes of Gadolinium Trinitrate Hydrate Systems

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing how they are affected by coordination to a metal center. In the context of gadolinium trinitrate hydrate (B1144303), these techniques are used to analyze the vibrational modes of the nitrate (B79036) anions, the water molecules of hydration, and the direct bonds between gadolinium and oxygen atoms.

The coordination of nitrate and water ligands to the gadolinium(III) ion leads to characteristic shifts in their vibrational frequencies compared to their free states. For instance, the symmetry of the nitrate ion (NO₃⁻) is lowered upon coordination, resulting in changes in the number and position of its characteristic IR and Raman bands. The appearance of new vibrational bands at low frequencies is indicative of the formation of gadolinium-oxygen (Gd-O) bonds. researchgate.netjmaterenvironsci.com Studies on various gadolinium complexes have identified Gd–O vibrations in the range of 197 ± 10 cm⁻¹ and 490 ± 80 cm⁻¹. researchgate.net Analysis of the O-H stretching and bending vibrations of the water molecules provides information on the nature of their coordination and their involvement in hydrogen bonding within the crystal lattice.

Below is a table summarizing typical vibrational frequencies for functional groups relevant to gadolinium trinitrate hydrate.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Coordinated H₂O | O-H Stretch | 3200 - 3500 | IR, Raman |

| Coordinated H₂O | H-O-H Bend | 1600 - 1660 | IR |

| Coordinated NO₃⁻ | Asymmetric Stretch (ν₃) | 1480 - 1530 | IR, Raman |

| Coordinated NO₃⁻ | Symmetric Stretch (ν₁) | 1270 - 1320 | IR, Raman |

| Gadolinium-Oxygen | Gd-O Stretch | 190 - 570 | IR, Raman |

Note: Specific wavenumbers can vary depending on the precise coordination environment, crystal structure, and hydration state of the compound.

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

The gadolinium(III) ion possesses a half-filled 4f shell (S = 7/2), making it highly paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. EPR provides detailed information about the electronic structure and the local symmetry of the Gd(III) coordination site. researchgate.netnih.gov The technique is sensitive to the number and type of coordinating ligands, including inner-sphere water molecules.

Determining the number of water molecules directly coordinated to a Gd(III) ion, known as the hydration number (q), is critical for understanding its properties. rsc.org While various methods exist, pulsed Electron-Nuclear Double Resonance (ENDOR) spectroscopy offers a direct and precise measurement. Specifically, pulsed ¹⁷O ENDOR at high frequencies can be used for the direct determination of 'q' for gadolinium complexes in frozen aqueous solutions. researchgate.net This method is considered an improvement over ¹H ENDOR because it is not sensitive to other exchangeable protons (e.g., from amine groups) that could lead to an overestimation of the hydration number. researchgate.net The ability to directly probe the coordinated oxygen nuclei provides an unambiguous count of the inner-sphere water molecules.

Hyperfine coupling describes the interaction between the electron spin of the Gd(III) ion and the nuclear spins of nearby atoms. ENDOR spectroscopy is particularly suited for measuring these small interactions. The hyperfine coupling constants (HFCs) for the nuclei of coordinated water molecules (¹⁷O and ¹H) provide valuable information about the electronic structure and the Gd-O bond.

Theoretical studies combining Density Functional Theory (DFT) and molecular dynamics simulations have investigated these interactions in detail. nih.gov These studies show a strong spin-polarization effect on the first coordination sphere water molecules. This leads to a significant isotropic hyperfine coupling constant for ¹⁷O, whereas the corresponding value for ¹H is predicted to be very small. nih.gov

The following table presents calculated isotropic hyperfine coupling constants for inner-sphere water molecules in Gd(III) aqua complexes.

| Nucleus | Isotropic Hyperfine Coupling Constant (A_iso) | Reference |

| ¹⁷O | 0.58 ± 0.11 MHz | nih.gov |

| ¹H | 0.03 ± 0.02 MHz | nih.gov |

| ¹⁷O (Second Sphere) | -0.005 ± 0.001 MHz | aip.org |

| ¹H (Second Sphere) | 0.00027 ± 0.00007 MHz | aip.org |

Photoluminescence Spectroscopy of Gadolinium(III) Containing Systems

While the Gd(III) ion itself has intense electron transitions in the ultraviolet region, it is generally considered a non-emissive center under soft UV or visible excitation. mdpi.com However, gadolinium compounds, including oxides and other salts, serve as excellent host lattices for other luminescent lanthanide(III) ions. scispace.com The photoluminescence properties of these doped materials are governed by complex energy transfer mechanisms.

Luminescence in lanthanide-doped gadolinium hosts is typically achieved by incorporating optically active lanthanide ions (activators) into the Gd(III) lattice. The Gd(III) sublattice can play a crucial role in mediating energy transfer. scispace.com The primary luminescence mechanisms include:

Downconversion: A high-energy photon (e.g., UV) is absorbed, and two or more lower-energy photons (e.g., visible or NIR) are emitted.

Upconversion: Two or more low-energy photons (e.g., near-infrared, NIR) are absorbed to generate the emission of a single higher-energy photon (e.g., visible). researchgate.netresearchgate.net This is often the most common path for achieving photoluminescence in these systems. researchgate.net

In many upconversion systems, a "sensitizer" ion, such as Ytterbium(III) (Yb³⁺), is co-doped into the gadolinium host. The sensitizer (B1316253) efficiently absorbs incident light (e.g., from a 980 nm laser) and then transfers this energy to the "activator" ion, which then emits light at a shorter wavelength. researchgate.netnih.gov

Energy transfer is the cornerstone of the luminescence observed in doped gadolinium materials. The efficiency and pathway of this transfer dictate the final emission properties. The key processes include:

Energy Transfer Upconversion (ETU): This is the most common upconversion mechanism. researchgate.net A sensitizer ion (e.g., Yb³⁺) absorbs a photon and transfers its energy to a nearby activator ion (e.g., Er³⁺ or Tm³⁺), promoting it to an excited state. A second energy transfer from another excited sensitizer can then promote the activator to an even higher energy level, from which it relaxes by emitting a high-energy photon. researchgate.net

Energy Migration via Gd³⁺ Sublattice: The Gd³⁺ ions themselves can facilitate energy transfer. Energy absorbed by a sensitizer can migrate through the Gd³⁺ sublattice before being trapped by an activator ion. scispace.com Efficient trapping occurs when the Gd³⁺ emission lines overlap with a broad, allowed absorption band of the activator. scispace.com

Cross-Relaxation: An excited ion transfers part of its energy to a nearby ion in the ground state, resulting in both ions ending up in intermediate excited states. This process can sometimes quench luminescence but can also be part of a more complex upconversion or downconversion pathway.

The table below details common lanthanide dopants used in gadolinium-based hosts and their characteristic emission properties under 980 nm excitation.

| Activator Ion(s) | Emission Color | Key Emission Wavelengths (nm) | Corresponding Transition |

| Er³⁺/Yb³⁺ | Green | 548 | ⁵F₄/⁵S₂ → ⁵I₈ |

| Er³⁺/Yb³⁺ | Red | 660 | ⁴F₉/₂ → ⁴I₁₅/₂ |

| Tm³⁺/Yb³⁺ | Blue | 488 | ¹G₄ → ³H₆ |

| Tm³⁺/Yb³⁺ | NIR | 810 | ³H₄ → ³H₆ |

| Ho³⁺/Yb³⁺ | Green | 548 | ⁵F₄/⁵S₂ → ⁵I₈ |

| Ho³⁺/Yb³⁺ | Red | 665 | ⁵F₅ → ⁵I₈ |

Data sourced from studies on Gd₂O₃ nanophosphors. nih.gov

Advanced Characterization Techniques (e.g., XPS, DLS, ICP-OES)

The comprehensive characterization of this compound systems, including its use as a precursor for nanomaterials, relies on a suite of advanced analytical techniques. X-ray Photoelectron Spectroscopy (XPS), Dynamic Light Scattering (DLS), and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) provide critical insights into the elemental composition, particle size distribution, and elemental concentration, respectively.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of materials derived from this compound, such as gadolinium oxide nanoparticles, XPS is instrumental in confirming the presence and oxidation state of gadolinium.

The analysis of the Gd 4d core-level spectrum is particularly informative. The spectrum typically exhibits a doublet corresponding to the Gd 4d5/2 and Gd 4d3/2 spin-orbit components. The binding energies of these peaks are characteristic of the Gd³⁺ oxidation state, which is expected for gadolinium in this compound and its derivatives. researchgate.net For instance, studies on gadolinium oxide have identified characteristic peaks for Gd 4d₅/₂ and Gd 4d₃/₂ at approximately 142 eV and 148 eV, respectively. researchgate.net The O 1s spectrum provides information about the oxygen-containing species, which would include the nitrate groups and water of hydration in the parent compound, or the metal-oxygen bonds in resulting oxides.

Research Findings from XPS Analysis of Gadolinium Compounds:

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

| Gadolinium (Gd) | 4d₅/₂ | ~142.7 | Gd³⁺ |

| Gadolinium (Gd) | 4d₃/₂ | ~147.4 | Gd³⁺ |

| Oxygen (O) | 1s | ~533 | Gd-O species |

This interactive table presents typical binding energies observed for gadolinium compounds, which are indicative of the Gd(III) state also present in this compound.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to determine the size distribution profile of small particles in suspension. ekb.eg When this compound is used as a precursor in the synthesis of nanoparticles, such as gadolinium oxide nanoparticles, DLS is a crucial tool for characterizing the resulting colloidal solution. nih.govresearchgate.net

The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. ekb.eg From these fluctuations, the hydrodynamic diameter of the particles can be calculated. The hydrodynamic diameter represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes any layers on the particle's surface. DLS also provides the Polydispersity Index (PdI), a measure of the heterogeneity of particle sizes in the sample. A lower PdI value indicates a more monodisperse or uniform particle size distribution. researchgate.net

Research Findings from DLS Analysis of Gadolinium-Based Nanoparticles:

| Nanoparticle System | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) |

| Gd₂O₃-DEG Nanoparticles | 49.05 | 0.292 |

| Gd₂O₃-TEG Nanoparticles | 108.3 | N/A |

| PEG 550 Coated Particles | 51.3 ± 1.46 | 0.350 |

| PEG 2000 Coated Particles | 194.2 ± 22.1 | 0.225 |

This interactive table showcases representative data from DLS measurements on gadolinium oxide nanoparticles synthesized using various methods, illustrating the type of characterization possible for materials derived from this compound. nih.govresearchgate.net

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and robust analytical technique used for the determination of trace elements in a wide variety of samples. researchgate.net It is a type of emission spectroscopy that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. researchgate.net

For systems involving this compound, ICP-OES is the method of choice for accurately quantifying the total gadolinium content. researchgate.netnih.gov This is essential for quality control of the compound itself, for determining the concentration of gadolinium in solutions used for further synthesis, or for tracking the distribution of gadolinium-based agents in biological or environmental samples. researchgate.netrsc.org The technique offers high precision and low detection limits, often in the range of nanograms per milliliter (ng/mL). researchgate.netresearchgate.net When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), HPLC-ICP-OES can be used for the speciation of different gadolinium compounds in a sample. researchgate.netrsc.orgresearchgate.net

Research Findings from ICP-OES Analysis of Gadolinium Species:

| Gadolinium Complex | Detection Limit (ng Gd/mL) | Detection Limit (µM) |

| Gd-DTPA²⁻ | 8 - 35 | 0.05 - 0.2 |

| Gd-DOTA¹⁻ | 8 - 35 | 0.05 - 0.2 |

| Gd-HP-DO3A | 8 - 35 | 0.05 - 0.2 |

| Gd-DTPA-BMA | 8 - 35 | 0.05 - 0.2 |

| Gd-DTPA-BMEA | 8 - 35 | 0.05 - 0.2 |

| Gd-BOPTA²⁻ | 8 - 35 | 0.05 - 0.2 |

This interactive table presents the range of detection limits for various gadolinium complexes as determined by HPLC-ICP-OES, demonstrating the high sensitivity of the technique for quantifying gadolinium. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Gadolinium Trinitrate Hydrate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory has been instrumental in characterizing the nature of the chemical bonds and the distribution of electrons within gadolinium compounds. While specific DFT studies on the crystalline structure of gadolinium trinitrate hydrate (B1144303) are not extensively available, valuable insights can be drawn from investigations into closely related hydrated gadolinium species, particularly the nonaaquagadolinium(III) ion, [Gd(H₂O)₉]³⁺, which is a key component of the hydrated salt.

The interaction between the Gadolinium(III) ion and the surrounding water molecules or nitrate (B79036) ligands is primarily electrostatic in nature. The high positive charge of the Gd³⁺ ion polarizes the electron clouds of the oxygen atoms in the water molecules and nitrate groups. However, DFT calculations on model systems like [Gd(H₂O)₉]³⁺ reveal that the bonding is not purely ionic and possesses a detectable covalent contribution. researchgate.net

This covalent character arises from a subtle electron transfer from the lone pairs of the oxygen atoms to the vacant orbitals of the Gd³⁺ ion. Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and bonding interactions, indicates that this transfer occurs primarily into the empty 5d and 6s orbitals of the gadolinium ion. researchgate.net The 4f orbitals of gadolinium are largely considered to be core-like and participate less significantly in direct bonding, which is a characteristic feature of lanthanide chemistry. The interaction is a result of the overlap between the sp-hybridized orbitals of the oxygen atoms and the aforementioned gadolinium orbitals. researchgate.net

In the context of gadolinium trinitrate hydrate, the bonding scenario involves both Gd-OH₂ and Gd-ONO₂ interactions. While the Gd-OH₂ bonding is well-represented by the nonaaquagadolinium(III) ion model, the interaction with the nitrate anions would also be predominantly electrostatic, but with potential for covalent contributions through the oxygen atoms of the nitrate group.

Table 1: Key Findings from Electronic Structure and Bonding Analysis of Hydrated Gd(III) Species

| Feature | Description | Reference |

| Primary Bonding Nature | Predominantly ionic/electrostatic interaction between Gd³⁺ and oxygen donor atoms. | researchgate.net |

| Covalent Contribution | Detectable covalent character arising from electron donation from oxygen lone pairs. | researchgate.net |

| Acceptor Orbitals on Gd³⁺ | Primarily the vacant 5d and 6s orbitals. | researchgate.net |

| Role of 4f Orbitals | Largely core-like and less involved in direct chemical bonding. | mri-q.com |

The distribution of electron charge density, ρ(r), provides a clear picture of the bonding within a molecule. In the case of the [Gd(H₂O)₉]³⁺ cation, analysis of the charge density at the bond critical points (BCPs) between the gadolinium and oxygen atoms offers quantitative insights into the nature of these bonds. researchgate.net The value of the electron density at the BCP, ρ(r_bcp), and its Laplacian, ∇²ρ(r_bcp), are key indicators.

For the Gd-O bonds in the hydrated gadolinium ion, the ρ(r_bcp) values are relatively low, and the Laplacian of the charge density is positive. researchgate.net These topological parameters are characteristic of closed-shell interactions, which are typical for ionic bonds. The positive value of the Laplacian indicates that the electron density is depleted at the bond critical point and is concentrated in the atomic basins of the interacting atoms, as expected for an electrostatic interaction.

Despite the predominantly ionic character, the covalent contribution can be further assessed through the analysis of the electron density. The slight delocalization of charge from the oxygen atoms to the gadolinium ion, as revealed by NBO analysis, is the source of this covalency. This partial covalent character is crucial for a complete understanding of the stability and reactivity of gadolinium complexes.

Table 2: Topological Properties of Electron Density at Gd-O Bond Critical Points in [Gd(H₂O)₉]³⁺

| Topological Parameter | Typical Value/Sign | Implication for Bonding | Reference |

| Electron Density (ρ(r_bcp)) | Low | Characteristic of closed-shell interactions. | researchgate.net |

| Laplacian of Electron Density (∇²ρ(r_bcp)) | Positive | Indicates charge depletion at the BCP, typical of ionic bonds. | researchgate.net |

The Electron Localization Function (ELF) provides a visual representation of the electron pair localization in a molecule. For ionic compounds like this compound, the ELF would show distinct basins of localization around the atoms, with very little shared density between the gadolinium ion and the oxygen atoms of the water and nitrate ligands. This further supports the picture of a predominantly ionic interaction.

Bader charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. Studies on various gadolinium-containing compounds have consistently shown a significant positive charge on the gadolinium atom, though typically less than the formal +3 charge. This reduction from the formal charge is a direct consequence of the electron donation from the coordinating ligands. For instance, in a gadolinium-EDTA-difluoride complex, the natural charge on the gadolinium was found to be approximately +1.86. nih.gov This charge transfer is a key aspect of the covalent contribution to the bonding. The analysis indicates a depletion of electrons around the gadolinium center and an accumulation of electron density on the more electronegative oxygen and nitrogen atoms of the ligands. nih.gov

Table 3: Results from Bader Charge Analysis of Gadolinium Complexes

| Species | Calculated Gd Charge | Method | Reference |

| [Gd(EDTA)F₂]³⁻ | +1.86 | Natural Population Analysis | nih.gov |

| Gd-decorated graphene oxide | ~+1.65 | Natural Bond Orbital Analysis | nih.gov |

Molecular Dynamics (MD) Simulations of Gadolinium(III) Aqua Ions

Molecular Dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules and ions in solution. For this compound, MD simulations of the gadolinium(III) aqua ion, [Gd(H₂O)ₙ]³⁺, are particularly relevant for understanding its behavior in aqueous environments.

First-principles MD simulations of the Gd³⁺ aqua ion have shown that the first, or inner, coordination sphere is typically composed of eight water molecules. researchgate.net These water molecules are arranged in a geometry that approximates a square antiprism. researchgate.net The average distance between the gadolinium ion and the oxygen atoms of these inner-sphere water molecules is approximately 2.37 Å. researchgate.net On the picosecond timescale of these simulations, the inner coordination sphere is found to be stable, with no exchange of water molecules with the bulk solvent observed. researchgate.net

Table 4: Structural and Dynamic Properties of the Gd(III) Aqua Ion from MD Simulations

| Property | Value/Description | Reference |

| Inner Sphere Coordination Number | 8 | researchgate.net |

| Inner Sphere Geometry | Square Antiprism | researchgate.net |

| Average Gd-O Distance (Inner Sphere) | ~2.37 Å | researchgate.net |

| Inner Sphere Stability | Stable on a picosecond timescale | researchgate.net |

| Outer Sphere | Well-defined but with more dynamic water molecules | researchgate.net |

The exchange of water molecules between the inner coordination sphere of the Gd³⁺ ion and the bulk solvent is a critical process that influences its chemical and physical properties. While not directly observed in short-timescale first-principles MD simulations, the mechanism of this exchange has been inferred from experimental data and other computational studies. For the Gd³⁺ aqua ion, the water exchange is thought to occur via an associative mechanism. finechem-mirea.ru In this pathway, a water molecule from the second coordination sphere enters the inner sphere, forming a transient nine-coordinate intermediate. This is followed by the departure of another water molecule from the inner sphere. finechem-mirea.ru

The rate of this exchange is very fast for the uncomplexed Gd³⁺ aqua ion. However, when gadolinium is chelated by organic ligands, the water exchange mechanism can change to dissociative (where a water molecule leaves before a new one enters) and the rate of exchange can be significantly slower. finechem-mirea.ru Understanding these exchange mechanisms is fundamental to designing gadolinium complexes with specific properties for various applications.

Mechanistic Studies using Computational Approaches

Computational chemistry provides indispensable tools for investigating the intricate mechanisms of the thermal decomposition of this compound at a molecular level. These theoretical methods offer insights that complement experimental findings, helping to elucidate complex reaction pathways and the stability of intermediate compounds.

Thermal Decomposition Pathways and Intermediate Compound Modeling

Computational modeling has been employed to map out the sequential steps involved in the thermal degradation of this compound. These studies indicate that the decomposition is not a simple loss of water and nitrate groups but involves a series of complex transformations.

One theoretical model suggests that following partial dehydration, a condensation reaction occurs where four molecules of Gd(NO₃)₃·6H₂O form a tetrameric intermediate, Gd₄O₄(NO₃)₄. researchgate.net This tetramer, a heterocycle containing four gadolinium atoms, is proposed to subsequently lose N₂O₅. researchgate.net Through the formation of unstable oxynitrates, this intermediate eventually transforms into the final product, gadolinium oxide (Gd₂O₃). researchgate.net The use of molecular mechanics allows for the calculation of interatomic distances and angles within these proposed intermediate structures. researchgate.net

The general pathway of thermal decomposition involves several key stages, starting with the initial hydrated compound and proceeding through various intermediates as outlined in the table below.

Table 1: Modeled Intermediate Compounds in the Thermal Decomposition of this compound

| Intermediate Compound | Chemical Formula | Stage of Decomposition |

| Gadolinium Trinitrate Hexahydrate | Gd(NO₃)₃·6H₂O | Initial Reactant |

| Tetrameric Intermediate | Gd₄O₄(NO₃)₄ | Post-Dehydration Condensation Product researchgate.net |

| Unstable Oxynitrates | e.g., GdONO₃ | Intermediate from N₂O₅ loss researchgate.net |

| Gadolinium Oxide | Gd₂O₃ | Final Product researchgate.net |

This table is based on theoretical modeling and provides a simplified representation of the complex decomposition process.

Evaluation of Thermodynamical Stability of Reaction Intermediates

A crucial aspect of computational investigation is the assessment of the thermodynamical stability of the proposed reaction intermediates. By comparing the potential energies of consecutive species, researchers can evaluate their relative stability and thus the likelihood of their formation during the decomposition process. researchgate.net This analysis helps to construct a more accurate and energetically favorable reaction pathway.

The stability of gadolinium-containing compounds is a broader area of study, particularly in the context of gadolinium-based contrast agents for MRI. nih.gov In that field, both thermodynamic and kinetic stability are critical factors. nih.gov While not directly focused on thermal decomposition, these studies highlight the importance of understanding the energetic landscape of gadolinium complexes. nih.govpreprints.org For instance, molecular modeling has been used to determine the minimum energy structure of other gadolinium complexes, which is a key indicator of their thermodynamic stability. preprints.org

Reactivity and Chemical Transformations of Gadolinium Trinitrate Hydrate

Ligand Exchange Dynamics in Non-Aqueous and Aqueous Media

The coordination chemistry of the gadolinium(III) ion is characterized by its high coordination numbers (typically 8-10) and labile coordination sphere, leading to rapid ligand exchange dynamics. nih.govwikipedia.org In aqueous solution, the Gd(III) ion exists as a hydrated aqua ion, [Gd(H₂O)ₙ]³⁺ (where n is typically 8 or 9), and the exchange of these inner-sphere water molecules with bulk solvent is extremely fast. nih.gov

When other ligands are present, they can substitute the coordinated water molecules. The Gd(III) ion is classified as a "hard" acid, showing a preference for "hard" donor atoms, particularly negatively charged oxygen atoms like those in carboxylate and nitrate (B79036) groups. nih.gov The nitrate ions in gadolinium trinitrate hydrate (B1144303) can act as ligands themselves. In a synthesized gadolinium-urea complex, [Gd(H₂O)₂(Ur)₂(NO₃)₃], three bidentate chelating nitrate groups were found to be part of the inner coordination sphere, demonstrating their role as ligands. finechem-mirea.ru

The kinetics of ligand exchange are crucial for applications such as MRI contrast agents, where the exchange rate of a single coordinated water molecule is a key parameter. nih.gov While extensive research has been conducted on the aqueous exchange dynamics of Gd(III) chelates, specific kinetic studies detailing the ligand exchange of gadolinium trinitrate hydrate in various non-aqueous media are not widely documented in the literature. However, general principles suggest that the exchange rates would be influenced by the nature of the solvent, its coordinating ability, and the steric and electronic properties of the incoming ligand. For instance, studies on the ligand substitution of copper(II) complexes in DMF, a non-aqueous solvent, have shown biphasic kinetic behavior, suggesting complex, multi-step exchange mechanisms that could be analogous to those in gadolinium systems.

Thermal Decomposition Studies and Solid-State Reaction Pathways

The thermal decomposition of this compound is a complex, multi-stage process that ultimately yields gadolinium oxide. The pathway involves dehydration, condensation, and the breakdown of nitrate groups, with the formation of several intermediate species.

The end product of the thermal decomposition of this compound in air is cubic gadolinium(III) oxide (Gd₂O₃). researchgate.net This transformation is a common method for producing gadolinium oxide, a material with applications in ceramics, phosphors, and as a catalyst. wikipedia.org The decomposition proceeds through the formation of unstable oxynitrate intermediates. researchgate.net While gadolinium oxyhydrides are known compounds, they are not reported as intermediates in the solid-state thermal decomposition pathway of this compound.

Detailed mechanistic studies, supported by computerized modeling, have elucidated the probable pathway for the thermal degradation of Gd(NO₃)₃·6H₂O. researchgate.net The process does not begin with simple, complete dehydration. Instead, a partial loss of water is followed by a crucial condensation step. researchgate.net

Key mechanistic steps identified are:

Partial Dehydration and Condensation: The process initiates with the condensation of four molecules of the initial monomer, Gd(NO₃)₃·6H₂O, to form a tetrameric intermediate, Gd₄O₄(NO₃)₄. researchgate.net This step highlights that the transformation is not merely a loss of volatile components but involves significant structural rearrangement in the solid state. researchgate.net

Formation of Unstable Oxynitrates: The resulting tetrameric heterocycle, which contains four gadolinium atoms, subsequently decomposes. This occurs through the gradual loss of dinitrogen pentoxide (N₂O₅) and the formation of a series of unstable gadolinium oxynitrates. researchgate.net

Final Conversion to Gd₂O₃: The unstable oxynitrate intermediates rapidly convert to the final, stable product, gadolinium(III) oxide. researchgate.net

Table 1: Proposed Intermediates in the Thermal Decomposition of this compound

| Stage | Intermediate Compound/Species | Description |

|---|---|---|

| Initial Reactant | Gd(NO₃)₃·6H₂O | The initial monomeric hydrated salt. |

| Condensation Product | Gd₄O₄(NO₃)₄ | A tetrameric species formed after partial dehydration and condensation. researchgate.net |

| Intermediate Class | Unstable Gadolinium Oxynitrates | A series of transient species formed during the loss of N₂O₅. researchgate.net |

| Final Product | Gd₂O₃ | The stable final product of the decomposition in an oxidizing atmosphere. researchgate.net |

Role as an Oxidizing Agent in Synthetic Chemistry

Like all nitrate salts, gadolinium trinitrate is inherently an oxidizing agent due to the presence of the nitrate ion (NO₃⁻), where nitrogen is in a high oxidation state (+5). wikipedia.org This property is a fundamental chemical characteristic of the compound. When mixed with certain materials, such as hydrocarbons, nitrate compounds can form flammable mixtures, underscoring their oxidative potential.

Formation of Heterometallic Complexes and Extended Coordination Networks

This compound is an excellent precursor for the synthesis of complex coordination compounds, including heterometallic clusters and extended coordination polymers. The Gd(III) ion's high coordination number and flexible coordination geometry allow it to be incorporated into intricate molecular architectures alongside other metal ions. wikipedia.org

A notable example is the synthesis of bimetal–phenolic coordination polymer nanoparticles. In one study, gadolinium nitrate was used along with ferrous sulphate as metal sources, with tannic acid serving as an organic ligand. rsc.org This approach yielded gadolinium/iron nanoparticles with a tunable Gd/Fe molar ratio and high stability in aqueous solution. rsc.org These materials demonstrate how gadolinium trinitrate can be used to construct functional, nanostructured heterometallic systems. rsc.org

Table 2: Properties of Gd/Fe Bimetallic Nanoparticles Synthesized from Gadolinium Nitrate

| Property | Value | Significance |

|---|---|---|

| Hydrodynamic Diameter | ~23 nm | Indicates the formation of ultra-small nanoparticles. rsc.org |

| r₁ Relaxivity | 9.3 mM⁻¹s⁻¹ | High value suggests potential as a T₁-weighted MRI contrast agent. rsc.org |

| r₂/r₁ Ratio | 1.26 | A low ratio is favorable for T₁ contrast agents. rsc.org |

| Photothermal Conversion Efficiency (η) | 37% | Indicates potential for use in photothermal therapy. rsc.org |

Furthermore, gadolinium nitrate has been used to construct exceptionally large and complex heterometallic cluster cages. Researchers synthesized a massive cluster with the formula [Gd₁₃₆Ni₈₄L₁₀₆(μ₆-C₂O₄)₁₂(μ₅-NO₃)₁₂(μ₃-OH)₁₇₆(μ-OH)₂₆(μ₄-C₂O₄)₃(H₂O)₁₀₆]Cl₁₂₀·49H₂O·90MeOH. acs.org In this remarkable structure, the nitrate ions play a crucial templating role, directing the assembly of pentagonal structural motifs within the cluster cage. acs.org This demonstrates the dual function of the gadolinium nitrate precursor: providing the Gd(III) cations and the nitrate anions that actively guide the formation of the final supramolecular architecture. acs.org

Simpler coordination compounds also form readily. The reaction of gadolinium nitrate with urea (B33335) in an aqueous solution produces the molecular complex [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the gadolinium center has a coordination number of 10. finechem-mirea.ru Such discrete molecular complexes can be considered the fundamental building blocks for more extended coordination networks.

Advanced Materials Science Applications Derived from Gadolinium Trinitrate Hydrate Precursors

Synthesis of Gadolinium(III)-Doped and Gadolinium-Based Materials

The application of gadolinium trinitrate hydrate (B1144303) as a precursor is fundamental to the creation of numerous gadolinium-doped and gadolinium-based materials. Its decomposition characteristics allow for the homogeneous incorporation of gadolinium ions into various host matrices, leading to the enhancement of their intrinsic properties or the impartation of new functionalities.

Phosphors and Scintillator Crystals Development

Gadolinium trinitrate hydrate is a key ingredient in the manufacturing of phosphors for display technologies and various luminescent materials. prochemonline.com Materials containing trivalent gadolinium ions are utilized as host lattices for phosphors in fluorescent lamps and as scintillators for X-ray tomography. researchgate.net The luminescent properties of these materials are derived from the electronic transitions within the 4f energy levels of the lanthanide ions. researchgate.net

In the development of scintillator materials, which are crucial for detecting radiation in medical imaging, gadolinium-based materials are of significant interest. For instance, fine scintillators composed of a Gd2O3 host doped with europium have been produced using low-temperature solution combustion methods. nih.gov The optical properties and the size of these nanoscintillators are influenced by the sintering temperature during their synthesis. nih.gov Research has focused on optimizing the synthesis conditions to enhance the performance of these materials for applications in digital radiography. nih.gov

| Material | Synthesis Method | Dopant | Key Finding |

| Gd2O3 Scintillator | Low-temperature solution combustion | Europium (5 wt%) | Optical properties and size are dependent on sintering temperature. nih.gov |

| CaxSr1−xGdyY1−yAlO4 | Co-precipitation | Eu3+ | Exhibits intense red emission, with Gd3+ efficiently transferring energy to Eu3+. researchgate.net |

Specialty Glasses and Ceramics Production

Gadolinium trinitrate is utilized in the production of specialty glasses and ceramics. wikipedia.org In glass manufacturing, the addition of gadolinium oxide, derived from precursors like gadolinium trinitrate, can improve the optical characteristics of the glass. nbinno.com For instance, gadolinium-doped barium phosphate (B84403) glass is produced for optical applications. smart-elements.com

In the field of radiation shielding, gadolinium-based glasses have been fabricated and investigated for their ability to attenuate gamma rays. iaea.org Studies on glass compositions such as (80−x)B2O3-10SiO2-10CaO-xGd2O3 have shown that increasing the concentration of Gd2O3 leads to an increase in the density and, consequently, the mass attenuation coefficient of the glass. iaea.org This makes them potentially superior to conventional shielding materials like ordinary concrete. iaea.org

The introduction of gadolinium ions into boro-tellurite glasses has been found to alter the glass network structure. researchgate.net At low concentrations, gadolinium oxide increases the proportion of [TeO4] and [BO4] units, while at higher concentrations, it leads to a transformation of [BO4] to [BO3] units and changes the coordination of tellurium. researchgate.net

| Glass System | Composition | Key Finding |

| Boro-silicate-calcia-gadolinia | (80−x)B2O3-10SiO2-10CaO-xGd2O3 | Increased Gd2O3 enhances density and gamma-ray shielding. iaea.org |

| Boro-tellurite-gadolinia | xGd2O3·(100-x)[0.6TeO2·0.4B2O3] | Gd2O3 content modifies the coordination of boron and tellurium atoms. researchgate.net |

Doping Agent for Gadolinium Yttrium Garnets and Other Functional Materials

This compound serves as a doping agent for gadolinium yttrium garnets (GYG). stanfordmaterials.com Gadolinium oxide, derived from the nitrate (B79036) precursor, is crucial in the synthesis of yttrium iron garnet (YIG), a material significant in high-frequency electronics. stanfordmaterials.com The inclusion of gadolinium ions into the YIG lattice modifies the material's magnetic and electromagnetic properties. stanfordmaterials.com

The mechanosynthesis of gadolinium iron garnet (Gd3Fe5O12) has been achieved by high-energy ball milling of stoichiometric amounts of α-Fe2O3 and Gd2O3, followed by thermal annealing. researchgate.net This method allows for the formation of the garnet phase at moderate temperatures. researchgate.net

Synthesis of Gadolinium-Doped Cerium Oxide Electrolytes

This compound is a common precursor in the synthesis of gadolinium-doped ceria (GDC), a ceramic electrolyte with high ionic conductivity used in solid oxide fuel cells (SOFCs). wikipedia.org GDC is favored for its performance at lower operating temperatures (<700 °C) compared to traditional yttria-stabilized zirconia (YSZ) electrolytes. wikipedia.org

Various synthesis methods, including co-precipitation, sol-gel, and hydrothermal techniques, utilize gadolinium nitrate to produce GDC powders and thin films. wikipedia.orgresearchgate.net For example, nanocrystalline GDC powders have been synthesized via a modified sol-gel technique involving a nitrate-fuel exothermic reaction. researchgate.net The resulting materials exhibit high conductivity, making them suitable for intermediate temperature SOFCs (ITSOFCs). researchgate.net

Another approach involves the solid-state reaction of CeO2/Gd2O3 multilayer thin films, deposited by reactive magnetron sputtering, to form GDC solid electrolyte thin films. ktu.ltktu.eduresearchgate.net Annealing these multilayer structures at temperatures between 450 °C and 650 °C leads to the formation of Gd0.1Ce0.9O1.95. ktu.ltktu.eduresearchgate.net

| GDC Synthesis Method | Precursors | Key Finding |

| Wet Chemical Co-precipitation | Gadolinium nitrate, Cerium nitrate | Synthesized GDC showed impressive fuel cell performance at 450 °C. aalto.fi |

| Modified Sol-Gel | Gadolinium nitrate, Cerium nitrate, Citric acid | Resulted in nanocrystalline powders with high electrical conductivity. researchgate.net |

| Solid-State Reaction of Multilayer Thin Films | Gadolinium and Cerium metallic targets (sputtered) | Formation of GDC10 after annealing at 600 °C. ktu.ltktu.eduresearchgate.net |

| Hydrothermal Method | Gadolinium nitrate, Cerium nitrate | Synthesis of NiO-GDC composite powder for SOFC anodes. irost.ir |

Catalytic Applications of Gadolinium(III) Compounds

Gadolinium(III) compounds, often synthesized from gadolinium trinitrate precursors, exhibit notable catalytic activity in a range of chemical reactions. prochemonline.comalfachemic.com Gadolinium oxide, in particular, is recognized for its high stability and catalytic efficacy. stanfordmaterials.com

Investigation of Catalytic Properties in Organic and Inorganic Reactions

Gadolinium catalysts are valued for their stability and cost-effectiveness, finding applications in both environmental protection and organic synthesis. alfachemic.com Supported gadolinium trioxide, for instance, has a significant promoting effect on the catalytic degradation of organic matter by ozone, a process used in wastewater treatment. alfachemic.com This catalyst facilitates the generation of highly oxidizing hydroxyl radicals, which break down refractory organic pollutants. alfachemic.com

In organic synthesis, gadolinium compounds act as Lewis acid catalysts. alfachemic.com Gadolinium trichloride, for example, can catalyze the imino Diels-Alder reaction, enhancing the activity, regioselectivity, and stereoselectivity of the reaction under mild conditions. alfachemic.com Gadolinium oxide also demonstrates remarkable catalytic activity, accelerating reaction rates and leading to higher yields in various transformations, such as the oxidation of alcohols to aldehydes and sulfides to sulfoxides. stanfordmaterials.com

| Reaction Type | Catalyst | Role of Gadolinium Compound |

| Catalytic Ozone Oxidation | Supported Gadolinium Trioxide | Promotes degradation of organic pollutants in water. alfachemic.com |

| Imino Diels-Alder Reaction | Gadolinium Trichloride | Acts as a Lewis acid to enhance reaction activity and selectivity. alfachemic.com |

| Oxidation of Alcohols/Sulfides | Gadolinium Oxide | Accelerates reaction rates and improves yields. stanfordmaterials.com |

Elucidation of Reaction Mechanisms Facilitated by Gadolinium Species

The gadolinium ion (Gd³⁺), derived from precursors such as this compound, plays a significant role in understanding various chemical reaction mechanisms, primarily through its influence on reaction kinetics and pathways in solution. The behavior of gadolinium species is often studied in the context of its coordination chemistry and its impact on the surrounding molecules.

The dissociation of gadolinium ions from their ligands is a key aspect in elucidating reaction mechanisms. The rate of this dissociation is a critical factor in determining the reactivity of the gadolinium species. For instance, in aqueous solutions, the gadolinium ion exists as a hydrated ion, [Gd(H₂O)ₙ]³⁺, which can participate in ligand exchange reactions. The study of these exchange rates provides insight into the lability of the gadolinium coordination sphere and its potential to interact with other reactants.

The kinetic stability of gadolinium complexes, rather than just their thermodynamic stability, is paramount in understanding their in vivo and in situ behavior. While a high thermodynamic stability constant suggests a strong bond between gadolinium and its ligand, it does not fully describe the rate at which the gadolinium ion might be released to participate in other reactions. It is the kinetic inertness, or the speed of dissociation, that often governs the practical utility and reactivity of the gadolinium species. This principle is crucial in fields such as MRI contrast agent development, where the release of toxic free Gd³⁺ must be minimized.

The study of gadolinium species also contributes to understanding transmetallation reactions, where the gadolinium ion is exchanged for another metal ion in a complex. The mechanisms of these reactions are of interest in various chemical processes and can be influenced by the nature of the ligands and the reaction conditions.

Research in Nuclear Reactor Chemistry

This compound is a compound of significant interest in nuclear reactor chemistry due to the exceptionally high thermal neutron absorption cross-section of the gadolinium-157 isotope. This property allows it to function as a highly effective neutron poison, a substance that controls nuclear reactivity by absorbing neutrons.

In nuclear reactors, particularly in pressurized heavy water reactors (PHWRs) and advanced heavy water reactors (AHWRs), gadolinium trinitrate is utilized as a water-soluble neutron absorber. nih.govnih.gov Its primary function is to regulate and control the power generation of the reactor. nih.govnih.gov By dissolving in the moderator (heavy water), it provides a means to control the neutron population and, consequently, the rate of the nuclear fission chain reaction. This is particularly important for managing excess reactivity during reactor startup and for emergency shutdown systems. nih.govnih.gov

The high solubility of gadolinium trinitrate in water makes it a practical choice for this application, allowing for its uniform distribution throughout the moderator system. researchgate.net The concentration of gadolinium can be precisely controlled to achieve the desired level of neutron absorption.

| Isotope | Neutron Absorption Cross-Section (barns) |

| Gadolinium-157 | ~255,000 |

| Natural Gadolinium | ~49,000 |

| Xenon-135 | ~2,600,000 |

| Samarium-149 | ~41,000 |

This table presents the thermal neutron absorption cross-sections of various isotopes relevant to nuclear reactor operation.